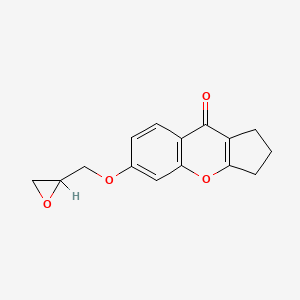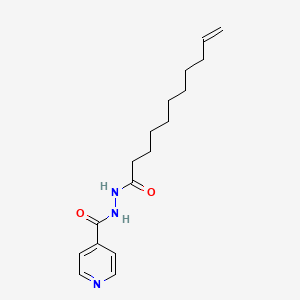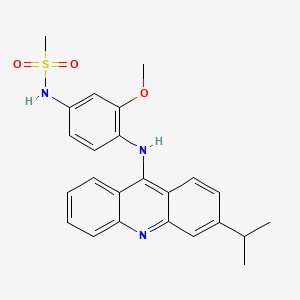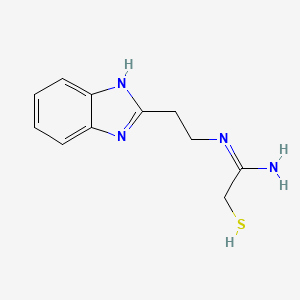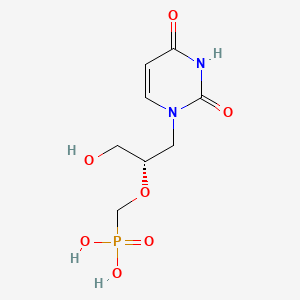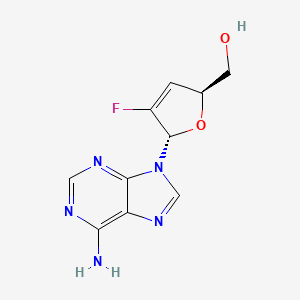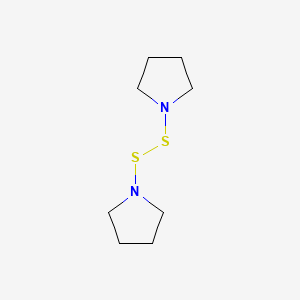
Pyrrolidine, 1,1'-dithiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1,1’-dithiobis- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-dithiobis- can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of pyrrolidine with sulfur monochloride (S2Cl2) can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of pyrrolidine, 1,1’-dithiobis- often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. Purification of the product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1,1’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1,1’-dithiobis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Comparison: Pyrrolidine, 1,1’-dithiobis- is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Unlike pyrrole, which is aromatic, pyrrolidine, 1,1’-dithiobis- is a saturated heterocycle, leading to different chemical behavior. The presence of sulfur atoms also differentiates it from pyrrolidine-2-one and pyrrolidine-2,5-dione, which do not contain sulfur.
Propiedades
Número CAS |
6542-61-6 |
|---|---|
Fórmula molecular |
C8H16N2S2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
1-(pyrrolidin-1-yldisulfanyl)pyrrolidine |
InChI |
InChI=1S/C8H16N2S2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2 |
Clave InChI |
CZXYYPCKMLAKAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)SSN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


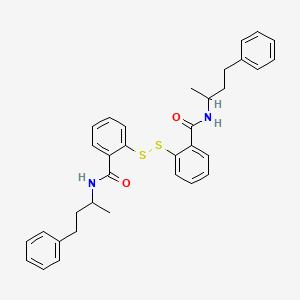
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
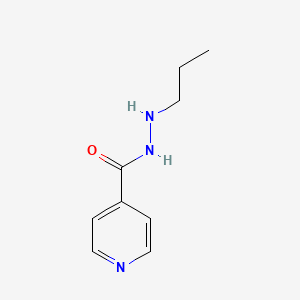
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
